molecular formula C16H24N4O4S B11109321 N-(2-Methoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide

N-(2-Methoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide

Cat. No.: B11109321
M. Wt: 368.5 g/mol
InChI Key: ZZEUNFLEEFTZTF-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyaniline with a suitable sulfonyl chloride under basic conditions to form the methoxyphenyl sulfonamide intermediate.

    Hydrazinecarbonyl Formation: The intermediate is then reacted with hydrazine derivatives to form the hydrazinecarbonyl moiety.

    Piperidine Derivative Addition: Finally, the piperidine derivative is introduced under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl moiety.

    Reduction: Reduction reactions could target the hydrazinecarbonyl group.

    Substitution: The sulfonamide group may participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or hydrazines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications as an antibacterial or antifungal agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis in bacteria. The piperidine moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)sulfonamide: Lacks the hydrazinecarbonyl and piperidine moieties.

    N-(1-Methylpiperidin-4-ylidene)hydrazinecarbonylmethanesulfonamide: Lacks the methoxyphenyl group.

Uniqueness

The unique combination of the methoxyphenyl, hydrazinecarbonyl, and piperidine moieties in N-(2-Methoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide provides a distinct chemical profile that may offer enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C16H24N4O4S

Molecular Weight

368.5 g/mol

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C16H24N4O4S/c1-19-10-8-13(9-11-19)17-18-16(21)12-20(25(3,22)23)14-6-4-5-7-15(14)24-2/h4-7H,8-12H2,1-3H3,(H,18,21)

InChI Key

ZZEUNFLEEFTZTF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C)CC1

Origin of Product

United States

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